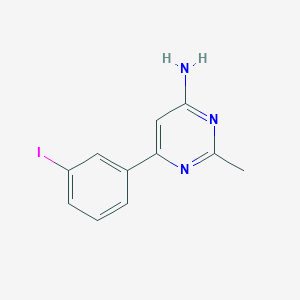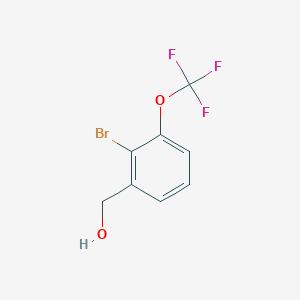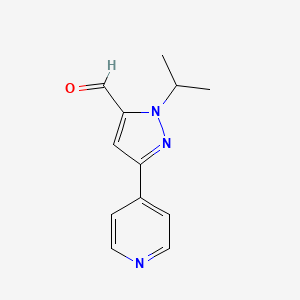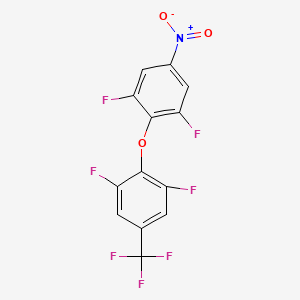
2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple fluorine atoms and a nitro group attached to a benzene ring. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to a difluorobenzene derivative.
Halogenation: Introduction of additional fluorine atoms.
Etherification: Formation of the phenoxy linkage.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of specialized catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Coupling Reactions: The phenoxy group can participate in various coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products
Amines: From the reduction of the nitro group.
Substituted Derivatives: From substitution reactions involving the fluorine atoms.
Scientific Research Applications
Chemistry
Synthesis of Advanced Materials: Used in the development of polymers and other advanced materials due to its unique chemical properties.
Biology
Biochemical Studies: Potential use in studying enzyme interactions and other biochemical processes.
Medicine
Pharmaceuticals: Possible applications in drug development due to its unique structure and reactivity.
Industry
Material Science: Used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action for 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, in biochemical studies, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-nitrophenol
- 1,3-Difluoro-5-(trifluoromethyl)benzene
- 2,6-Difluoro-4-nitroanisole
Uniqueness
The unique combination of multiple fluorine atoms, a nitro group, and a phenoxy linkage makes 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene distinct. This structure imparts unique chemical properties, such as high reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C13H4F7NO3 |
|---|---|
Molecular Weight |
355.16 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4F7NO3/c14-7-1-5(13(18,19)20)2-8(15)11(7)24-12-9(16)3-6(21(22)23)4-10(12)17/h1-4H |
InChI Key |
HKSFRLMWCHZRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)[N+](=O)[O-])F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


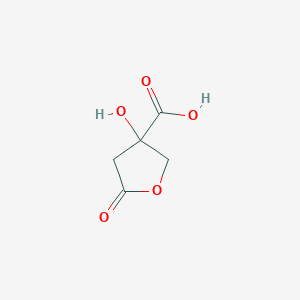
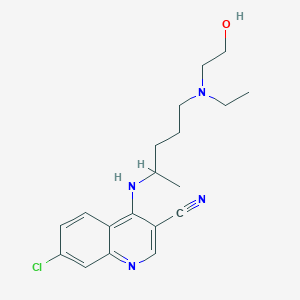
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)

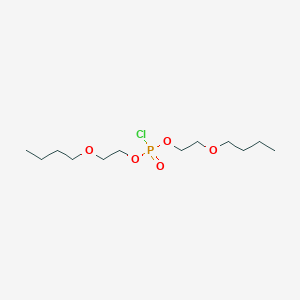
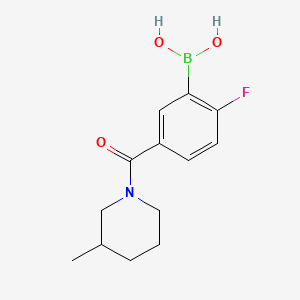
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
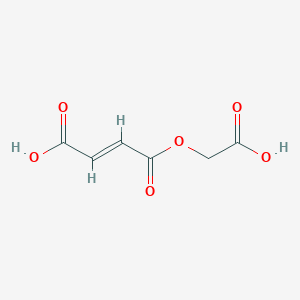
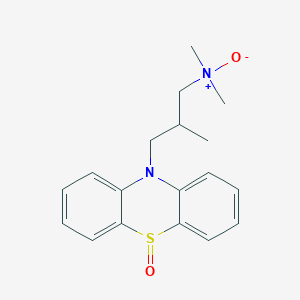
![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)

